

Application Note: Structural Elucidation of Dicreatine Malate using NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine malate is a salt formed between creatine, a popular dietary supplement known for its role in energy metabolism in muscle and brain tissue, and malic acid, an organic compound that plays a role in the citric acid cycle. The combination is purported to offer enhanced solubility and bioavailability compared to creatine monohydrate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such compounds. This application note provides a detailed protocol and data interpretation guide for the characterization of **dicreatine malate** using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

The structural confirmation of **dicreatine malate** relies on identifying the characteristic signals of both the creatine and malate moieties and observing any shifts in these signals resulting from their ionic interaction. 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for assigning the proton and carbon signals and confirming the connectivity within the molecule.

Predicted NMR Data for Dicreatine Malate

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **dicreatine malate** in a common NMR solvent such as D₂O. These predictions are based on the known

chemical shifts of creatine and malic acid, with slight adjustments to account for the formation of a salt.

Table 1: Predicted ¹H NMR Chemical Shifts for **Dicreatine Malate** in D₂O

Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Creatine-CH ₃	~3.0	Singlet
Creatine-CH ₂	~3.9	Singlet
Malate-CH	~4.3	Doublet of doublets
Malate-CH ₂	~2.7, ~2.5	Doublet of doublets (each)

Table 2: Predicted ¹³C NMR Chemical Shifts for **Dicreatine Malate** in D₂O

Assignment	Predicted Chemical Shift (δ, ppm)
Creatine-CH ₃	~35
Creatine-CH ₂	~55
Creatine-C=N	~157
Creatine-COOH	~175
Malate-CH	~70
Malate-CH ₂	~43
Malate-COOH (C1)	~178
Malate-COOH (C4)	~180

Experimental Protocols

Sample Preparation

- Weigh approximately 10-20 mg of the **dicreatine malate** sample.

- Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O).
- Ensure the sample is fully dissolved. If necessary, vortex the solution gently.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing if desired.

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

1D ¹H NMR:

- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Number of Scans: 16-64
- Spectral Width: 12-16 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds

1D ¹³C NMR:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
- Number of Scans: 1024-4096 (or more, depending on concentration)
- Spectral Width: 200-250 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2 seconds

2D COSY (Correlation Spectroscopy):

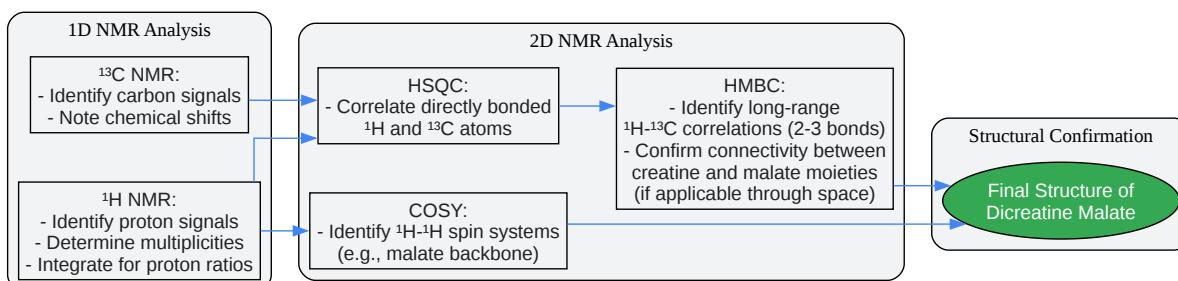
- Pulse Program: Standard COSY experiment (e.g., cosygpqf)
- Number of Increments: 256-512 in F1
- Number of Scans per Increment: 8-16
- Spectral Width: 12-16 ppm in both dimensions

2D HSQC (Heteronuclear Single Quantum Coherence):

- Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2)
- Number of Increments: 128-256 in F1
- Number of Scans per Increment: 16-32
- Spectral Width (F2 - ^1H): 12-16 ppm
- Spectral Width (F1 - ^{13}C): 180-220 ppm

2D HMBC (Heteronuclear Multiple Bond Correlation):

- Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplndqf)
- Number of Increments: 256-512 in F1
- Number of Scans per Increment: 32-64
- Spectral Width (F2 - ^1H): 12-16 ppm
- Spectral Width (F1 - ^{13}C): 200-250 ppm
- Long-Range Coupling Delay: Optimized for $J = 8\text{-}10\text{ Hz}$


Data Processing

- Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decay (FID) data.

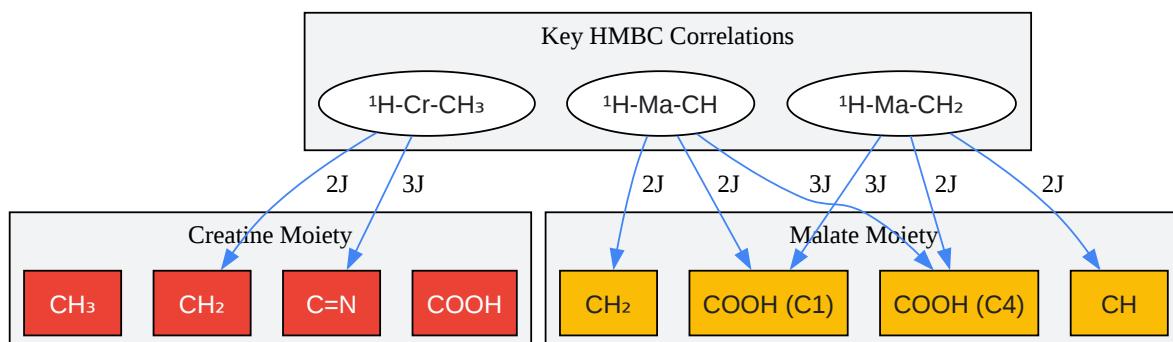
- Perform Fourier transformation.
- Phase correct the spectra manually.
- Calibrate the chemical shift scale to the internal standard or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum.

Data Interpretation and Structural Elucidation

The structural elucidation of **dicreatine malate** is achieved through a systematic analysis of the 1D and 2D NMR spectra.

[Click to download full resolution via product page](#)

NMR Structural Elucidation Workflow


- ^1H NMR: The ^1H NMR spectrum will show characteristic singlets for the methyl and methylene protons of the two creatine molecules. The malate moiety will exhibit a more complex splitting pattern, with an AX_2 spin system for the $-\text{CH}-\text{CH}_2-$ group. The integration of the signals should correspond to a 2:1 molar ratio of creatine to malate.
- ^{13}C NMR: The ^{13}C NMR spectrum will display the distinct carbon signals for both creatine and malate. The chemical shifts of the carboxylate carbons in both molecules will be particularly

informative about the salt formation.

- COSY: The COSY spectrum will reveal the proton-proton coupling network within the malate moiety, confirming the connectivity between the methine and methylene protons. No cross-peaks are expected for the creatine signals as they are singlets.
- HSQC: The HSQC spectrum will provide direct one-bond correlations between protons and the carbons they are attached to. This is crucial for the unambiguous assignment of the protonated carbons in both the creatine and malate structures.
- HMBC: The HMBC spectrum is key to confirming the overall structure. It will show correlations between protons and carbons that are two or three bonds away. For instance, the creatine methyl protons should show a correlation to the creatine methylene carbon and the guanidinium carbon. The malate protons will show correlations to the carboxylate carbons.

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural characterization of **dicreatine malate**. By employing a combination of 1D and 2D NMR experiments, researchers can confidently verify the identity and purity of the compound. The protocols and expected data presented in this application note provide a robust framework for scientists and drug development professionals working with creatine derivatives and other similar salt-based compounds. The systematic application of these NMR techniques ensures the accurate structural elucidation necessary for quality control and regulatory compliance.

[Click to download full resolution via product page](#)

Expected HMBC Correlations

- To cite this document: BenchChem. [Application Note: Structural Elucidation of Dicreatine Malate using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8822164#nmr-spectroscopy-for-structural-elucidation-of-dicreatine-malate\]](https://www.benchchem.com/product/b8822164#nmr-spectroscopy-for-structural-elucidation-of-dicreatine-malate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com